(3R,4R)-4-phenoxypyrrolidin-3-ol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

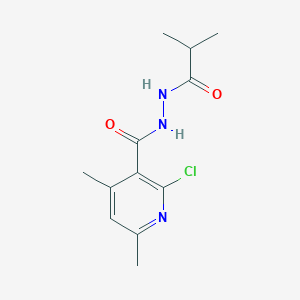

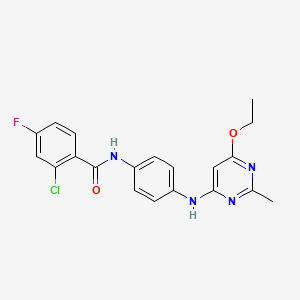

“(3R,4R)-4-Phenoxypyrrolidin-3-ol hydrochloride” is a chemical compound with the molecular formula C10H14ClNO2 and a molecular weight of 215.68 . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The InChI code for “(3R,4R)-4-Phenoxypyrrolidin-3-ol hydrochloride” is 1S/C10H13NO2.ClH/c12-9-6-11-7-10 (9)13-8-4-2-1-3-5-8;/h1-5,9-12H,6-7H2;1H/t9-,10-;/m1./s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.Physical And Chemical Properties Analysis

“(3R,4R)-4-Phenoxypyrrolidin-3-ol hydrochloride” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Stereodivergent Syntheses of Anisomycin Derivatives : The compound has been instrumental in the stereodivergent synthesis of anisomycin derivatives from D-tyrosine, showcasing its significance in the creation of pyrrolidinediols (Kim et al., 2005).

- Synthesis of γ-Aminobutyric Acid Derivatives : It has been used in the enantioselective synthesis of γ-aminobutyric acid derivatives, illustrating its role in generating compounds with potential medicinal properties (Reznikov et al., 2013).

Medicinal Chemistry and Drug Development

- Creation of Novel Compounds : The compound has contributed to the creation of novel chemical entities like (R)-Phenotropil, displaying its utility in the development of new pharmaceuticals (Vorona et al., 2012).

- Identification of Kappa Opioid Receptor Antagonists : It has played a part in identifying new kappa opioid receptor antagonists, indicating its importance in research targeting the nervous system (Thomas et al., 2003).

Chemical Synthesis Techniques

- Advances in Synthesis Techniques : The compound has been involved in the development of new synthesis techniques, such as the creation of (S)-3-hydroxypyrrolidine hydrochloride, improving the efficiency and yield of chemical synthesis processes (Li Zi-cheng, 2009).

Chromatographic Applications

- Chromatographic Separation : It has been used in chromatographic applications, particularly in the separation of aromatic compounds on cross-linked polyvinylpyrrolidone and anion-exchange resins, demonstrating its utility in analytical chemistry (Olsson et al., 1976).

Enantioselective Synthesis

- Enantioselective Synthesis : The compound has facilitated the enantioselective synthesis of various important chemical entities, showcasing its significance in creating stereochemically pure pharmaceutical ingredients (Si et al., 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

(3R,4R)-4-phenoxypyrrolidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c12-9-6-11-7-10(9)13-8-4-2-1-3-5-8;/h1-5,9-12H,6-7H2;1H/t9-,10-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMXUTBYBXMVMZ-DHTOPLTISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)OC2=CC=CC=C2)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1)OC2=CC=CC=C2)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4R)-4-phenoxypyrrolidin-3-ol hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(furan-3-carbonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2499472.png)

![2-Pyrazin-2-yl-5-(3,3,3-trifluoropropylsulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2499477.png)

![2-(4-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2499479.png)

![N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2499483.png)

![4-[(5Z)-5-[(4-carboxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2499487.png)